P-Fluoro-A-acetamidocinnamic acid
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Overview
Description
P-Fluoro-A-acetamidocinnamic acid: is a synthetic organic compound with the molecular formula C11H10FNO3 and a molecular weight of 223.2 g/mol . It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom and an acetamido group. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
P-Fluoro-A-acetamidocinnamic acid can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with acetylglycine in the presence of a base, followed by cyclization and subsequent hydrolysis . The reaction conditions typically include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions:
P-Fluoro-A-acetamidocinnamic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
P-Fluoro-A-acetamidocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which P-Fluoro-A-acetamidocinnamic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability by blocking metabolic oxidation sites . This allows the compound to interact more effectively with enzymes and receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
P-Fluoro-A-acetamidocinnamic acid can be compared with other cinnamic acid derivatives, such as:
P-Fluorocinnamic acid: Lacks the acetamido group, making it less versatile in biological applications.
P-Acetamidocinnamic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
P-Methoxycinnamic acid: Contains a methoxy group instead of fluorine, leading to different interactions with biological targets.
Properties
Molecular Formula |
C11H10FNO3 |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
(E)-2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6+ |
InChI Key |
PYGHVJGHLGZANA-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)F)/C(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
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